N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide
Overview
Description
“N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an azabicyclo[2.2.2]octane moiety, which is a type of bicyclic structure containing a nitrogen atom, and a 1-methylindole moiety, which is a type of aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 1-methylindole derivative with a derivative of azabicyclo[2.2.2]octane .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic azabicyclo[2.2.2]octane moiety and the aromatic 1-methylindole moiety .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic indole moiety could contribute to its stability and the nitrogen in the azabicyclo[2.2.2]octane moiety could potentially participate in hydrogen bonding .Scientific Research Applications
Pharmaceutical Intermediates and Nootropic Effects
- A study by Oka et al. (2000) outlined the synthesis of piracetam analogues, which are pyrrolidine derivatives involving a 1-azabicyclo[3.3.0]octane ring. These compounds, including one closely related to N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide, showed potential in improving cerebral function, suggesting nootropic effects (Oka, Matsumoto, Hirooka, & Suzuki, 2000).
Alzheimer's Disease and Muscarinic Activity
- Suzuki et al. (1999) conducted research on aromatic compounds with the 1-azabicyclo[3.3.0]octane ring for potential effectiveness against Alzheimer's disease. Their synthesis of aromatic heterocycles with this ring structure, including compounds similar to this compound, revealed high selectivity for M1 muscarinic receptors (Suzuki, Uesaka, Hamajima, & Ikami, 1999).
Muscarinic Ligands and Electrostatic Potential
- Wadsworth et al. (1992) explored compounds with a 1-azabicyclo[2.2.2]octan-3-yl group, which were evaluated for their potency and efficacy as muscarinic ligands. This research helps in understanding the role of such structures, including this compound, in medicinal chemistry (Wadsworth, Jenkins, Orlek, et al., 1992).
Antiprotozoal Activity
- A study by Faist et al. (2013) investigated derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines for antiprotozoal activity. This research provides insights into the potential use of similar bicyclic compounds, like this compound, in treating protozoal infections (Faist, Seebacher, Kaiser, Brun, Saf, & Weis, 2013).
Nicotinic Acetylcholine Receptor Agonists
- Research by Tatsumi et al. (2004) on 3-substituted 1-azabicyclo[2.2.2]octanes as alpha7 nicotinic acetylcholine receptor agonists highlights the potential therapeutic applications of similar compounds in neurological conditions (Tatsumi, Seio, Fujio, et al., 2004).
Nematicidal Activity
- Xu et al. (2021) synthesized novel 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-ones, demonstrating promising nematicidal activity. This suggests potential agricultural applications for compounds structurally similar to this compound in pest control (Xu, Yang, Wang, & Song, 2021).
Mechanism of Action
Target of Action
RS-56812 primarily targets the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the regulation of neurotransmitters, particularly serotonin, which is involved in various cognitive and physiological processes .
Mode of Action
RS-56812 acts as a partial agonist at the 5-HT3 receptor Its interaction with the 5-HT3 receptor results in the modulation of serotonin levels, which can influence various neurological processes .
Biochemical Pathways
It is known that the 5-ht3 receptor, which rs-56812 targets, is involved in the regulation of acetylcholine release in cns regions important to mnemonic processes . Therefore, RS-56812 may influence these pathways and their downstream effects.
Result of Action
RS-56812 has been shown to improve performance on animal tests of memory . This suggests that it may have a positive effect on cognitive function, potentially making it useful in the treatment of disorders involving cognitive decline .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPADWWBWFMCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398179 | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143137-35-3 | |
Record name | RS 56812 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143137-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80398179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RS-56812 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X639VH5LHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide (RS-56812) impact cognitive performance according to the study?
A1: The study demonstrates that RS-56812, specifically its R-enantiomer, can enhance performance in a delayed matching-to-sample (DMTS) task in macaques []. This suggests a potential role for RS-56812 in improving memory function. The researchers propose that this effect may be linked to the compound's interaction with serotonin (5-HT3) receptors, known to influence acetylcholine release in brain regions crucial for memory processes [].
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